(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one is an organic compound characterized by its unique structure, which includes a naphthalene ring and a dimethylamino group
Preparation Methods
The synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one typically involves the reaction of naphthalene derivatives with dimethylamine and other reagents under specific conditions. One common method involves the use of a base to deprotonate the naphthalene derivative, followed by the addition of dimethylamine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. The naphthalene ring provides a stable framework that facilitates these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)but-2-en-1-one can be compared with similar compounds such as (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and (E)-3-(dimethylamino)-N,N-dimethylacrylamide. These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the naphthalene ring in this compound makes it unique and imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine. Further research is likely to uncover even more applications and deepen our understanding of its mechanisms of action.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-naphthalen-2-ylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(17(2)3)10-16(18)15-9-8-13-6-4-5-7-14(13)11-15/h4-11H,1-3H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDZASPAPWZVRI-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC2=CC=CC=C2C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC2=CC=CC=C2C=C1)/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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